molecular formula C12H12Cl3NO3 B4991407 propyl 4-[(trichloroacetyl)amino]benzoate

propyl 4-[(trichloroacetyl)amino]benzoate

Cat. No.: B4991407
M. Wt: 324.6 g/mol
InChI Key: ZTOUANSMTIZXRX-UHFFFAOYSA-N
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Description

Propyl 4-[(trichloroacetyl)amino]benzoate: is a chemical compound with the molecular formula C12H12Cl3NO3 It is characterized by the presence of a propyl ester group, a trichloroacetyl group, and an amino group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-[(trichloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with trichloroacetyl chloride to form the trichloroacetyl derivative. This intermediate is then esterified with propanol to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Propyl 4-[(trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Propyl 4-[(trichloroacetyl)amino]benzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to undergo hydrolysis and substitution makes it a versatile building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of propyl 4-[(trichloroacetyl)amino]benzoate involves its ability to undergo hydrolysis and substitution reactions. These reactions allow it to interact with various molecular targets, including enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .

Comparison with Similar Compounds

  • Ethyl 4-[(trichloroacetyl)amino]benzoate
  • Methyl 4-[(trichloroacetyl)amino]benzoate
  • Butyl 4-[(trichloroacetyl)amino]benzoate

Comparison: Propyl 4-[(trichloroacetyl)amino]benzoate is unique due to its propyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and butyl analogs.

Properties

IUPAC Name

propyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3/c1-2-7-19-10(17)8-3-5-9(6-4-8)16-11(18)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOUANSMTIZXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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